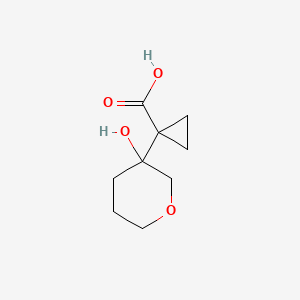
1-(3-hydroxyoxan-3-yl)cyclopropane-1-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-hydroxyoxan-3-yl)cyclopropane-1-carboxylic acid, commonly referred to as 3-hydroxyoxan-3-yl-cyclopropane-1-carboxylic acid or 3-HOCA, is a cyclic organic acid that has recently been studied for its potential applications in scientific research. It is a member of the oxan-3-yl family of cyclic organic acids and is known for its unique properties that make it useful for a variety of laboratory experiments.
科学研究应用
3-HOCA has been studied for its potential applications in scientific research. It has been used as a model compound for studying the structure and function of other cyclic organic acids, such as oxan-3-yl. It has also been studied for its potential applications in drug delivery, as it is able to penetrate cell membranes more easily than other cyclic organic acids. Additionally, 3-HOCA has been studied for its potential applications in biotechnology, particularly in the production of enzymes and other proteins.
作用机制
The mechanism of action of 3-HOCA is not yet fully understood. However, it is believed to interact with cellular membranes and proteins in a manner similar to other cyclic organic acids. It is also believed to act as a proton donor, which may be responsible for its ability to penetrate cell membranes more easily than other cyclic organic acids.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-HOCA are not yet fully understood. However, it has been shown to interact with proteins and cell membranes in a manner similar to other cyclic organic acids. Additionally, it has been shown to have an inhibitory effect on the activity of certain enzymes, such as cytochrome P450.
实验室实验的优点和局限性
The advantages of using 3-HOCA in laboratory experiments include its ability to penetrate cell membranes more easily than other cyclic organic acids, its potential to act as a proton donor, and its ability to interact with proteins and cell membranes in a manner similar to other cyclic organic acids. The limitations of using 3-HOCA in laboratory experiments include its potential toxicity and its potential to interact with other compounds in unexpected ways.
未来方向
The potential future directions for 3-HOCA research include further study of its mechanism of action, its potential applications in drug delivery and biotechnology, its potential toxicity, and its potential interactions with other compounds. Additionally, further study of its biochemical and physiological effects is needed in order to gain a better understanding of its potential applications in scientific research.
合成方法
3-HOCA can be synthesized in a variety of ways. One method involves the reaction of 1-bromo-3-hydroxyoxan-3-yl-cyclopropane-1-carboxylic acid with an alkali metal hydroxide in the presence of an inert solvent. This results in the formation of the desired product, 3-HOCA. Another method involves the reaction of 1-bromo-3-hydroxyoxan-3-yl-cyclopropane-1-carboxylic acid with an alkyl halide in the presence of an aqueous base. This reaction produces the desired product, 3-HOCA.
属性
IUPAC Name |
1-(3-hydroxyoxan-3-yl)cyclopropane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O4/c10-7(11)8(3-4-8)9(12)2-1-5-13-6-9/h12H,1-6H2,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNCHWKMBSOTENJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(COC1)(C2(CC2)C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O4 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.20 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Hydroxyoxan-3-yl)cyclopropane-1-carboxylic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

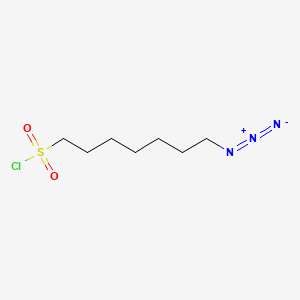
![(2E)-3-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-3-yl)prop-2-enoic acid](/img/structure/B6605020.png)
![(3S,6R)-3-benzyl-6-[(1R)-1-hydroxyethyl]piperazine-2,5-dione](/img/structure/B6605031.png)
![(2S)-2-amino-3-{4-[(1E)-2-(3-ethenylphenyl)diazen-1-yl]phenyl}propanoic acid hydrochloride](/img/structure/B6605041.png)
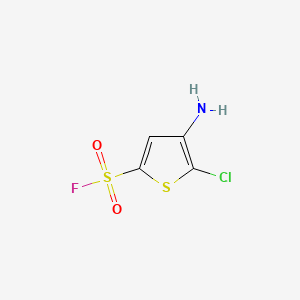
![tert-butyl N-[(1s,4s)-4-[(fluorosulfonyl)methyl]cyclohexyl]carbamate, cis](/img/structure/B6605053.png)
![1-(4-methylphenyl)bicyclo[2.1.1]hexane-2-carboxylic acid](/img/structure/B6605065.png)
![2-(4-{[(tert-butoxy)carbonyl]amino}-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)acetic acid](/img/structure/B6605076.png)

![lithium(1+) ion 2-[2-(3-bromopyridin-2-yl)-1,3-thiazol-4-yl]-2-methylpropanoate](/img/structure/B6605088.png)
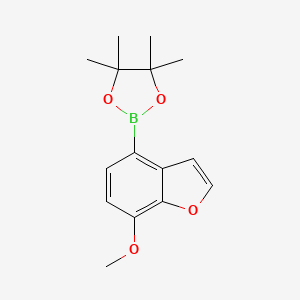
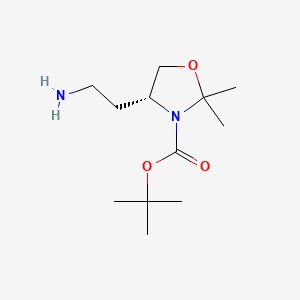
![1-tert-butyl-1H-pyrrolo[2,3-b]pyridine-3,5-dicarboxylic acid](/img/structure/B6605119.png)
